molecular formula C22H24N2O4S B3091033 7,8-Dimethylquinoline semi-sulfate CAS No. 1215582-91-4

7,8-Dimethylquinoline semi-sulfate

Cat. No. B3091033
CAS RN: 1215582-91-4
M. Wt: 412.5
InChI Key: RFHQGLBBSXEUIN-UHFFFAOYSA-N
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Description

7,8-Dimethylquinoline semi-sulfate is a sulfuric acid compound with 7,8-dimethylquinoline . It has a molecular weight of 412.51 . The IUPAC name is sulfuric acid compound with 7,8-dimethylquinoline (1:2) .


Molecular Structure Analysis

The molecular formula of 7,8-Dimethylquinoline semi-sulfate is C22H24N2O4S . The InChI code is 1S/2C11H11N.H2O4S/c21-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h23-7H,1-2H3; (H2,1,2,3,4) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dimethylquinoline semi-sulfate include a molecular weight of 412.51 and a molecular formula of C22H24N2O4S . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as those found in 7,8-Dimethylquinoline semi-sulfate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Anticancer Research

Quinoline derivatives have shown potential in anticancer research . The unique structure of 7,8-Dimethylquinoline semi-sulfate could make it a valuable tool in the development of new anticancer treatments.

Antioxidant Research

Quinoline derivatives have also been studied for their antioxidant properties . 7,8-Dimethylquinoline semi-sulfate could potentially contribute to this field of research.

Anti-Inflammatory Research

The anti-inflammatory properties of quinoline derivatives have been explored in scientific research . As such, 7,8-Dimethylquinoline semi-sulfate could be used in the development of new anti-inflammatory drugs.

Safety and Hazards

7,8-Dimethylquinoline semi-sulfate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 7,8-Dimethylquinoline semi-sulfate are not available, quinoline and its derivatives have broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities . This suggests that 7,8-Dimethylquinoline semi-sulfate could have potential applications in these areas.

properties

IUPAC Name

7,8-dimethylquinoline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H11N.H2O4S/c2*1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHQGLBBSXEUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)C.CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethylquinoline semi-sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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